The synthesis of 10-propargylaminopterin involves several steps, including the preparation of intermediates and the final coupling reactions.
The molecular structure of 10-propargylaminopterin can be described by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms.
10-Propargylaminopterin undergoes various chemical reactions that are significant for its biological activity.
The mechanism of action for 10-propargylaminopterin involves its interaction with dihydrofolate reductase.
Understanding the physical and chemical properties of 10-propargylaminopterin is crucial for its application in scientific research.
10-Propargylaminopterin has several notable applications in scientific research.
The evolution of folate antagonists represents a paradigm shift in anticancer drug design, beginning with methotrexate (MTX) in the 1940s. Early antifolates inhibited multiple folate-dependent enzymes, causing significant toxicity. The 1970s–1980s saw targeted efforts to develop selective thymidylate synthase (TS) inhibitors, exemplified by quinazoline-based antifolates like CB3717. While clinically active, CB3717's low aqueous solubility caused nephrotoxicity, halting development [1]. This spurred collaborative drug discovery programs (e.g., between ICR and Zeneca Pharmaceuticals) to create antifolates with improved therapeutic indices. Key milestones included Tomudex™ (ZD1694), the first licensed antifolate for colorectal cancer in 35 years, and later compounds exploiting reduced folate carrier (RFC) transport and polyglutamylation [1]. These efforts established structure-activity principles guiding 10-propargylaminopterin's design.
10-Propargyl-10-deazaaminopterin (PDX, pralatrexate) emerged from systematic modifications of the folate scaffold to optimize cellular uptake and metabolism. Researchers hypothesized that replacing N10 with a carbon atom and adding a propargyl group (–C≡C–CH₃) at this position would:
Preclinical studies confirmed PDX’s superiority: It exhibited 10-fold greater RFC-mediated uptake than MTX in L1210 leukemia cells and demonstrated potent antitumor activity in xenograft models of human mammary (MX-1) and lung (LX-1) carcinomas, achieving complete regressions and cures [4] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9